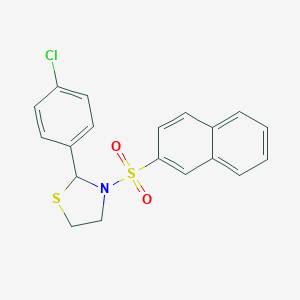
2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a thiazolidine derivative that has been synthesized using various methods, and its mechanism of action involves the modulation of cellular signaling pathways. In
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine involves the modulation of cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine can induce apoptosis in cancer cells and inhibit their growth. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. In addition, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying cellular signaling pathways and their role in disease. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine. One area of research is in the development of new cancer therapies that target specific signaling pathways. Another area of research is in the development of new treatments for diabetes that can improve insulin sensitivity and reduce blood glucose levels. Additionally, further studies are needed to fully understand the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine has been achieved using different methods. One of the most common methods involves the reaction of 2-naphthylsulfonyl chloride with 2-mercaptoacetic acid in the presence of sodium hydroxide. The resulting product is then reacted with 4-chlorobenzaldehyde to yield 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine. Other methods include the reaction of 2-naphthylsulfonyl isothiocyanate with 4-chlorobenzaldehyde in the presence of sodium hydroxide or the reaction of 2-naphthylsulfonyl chloride with 4-chlorobenzaldehyde in the presence of potassium carbonate.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways.
In addition to its anti-cancer properties, 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine has also been studied for its potential use in the treatment of diabetes. Studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c20-17-8-5-15(6-9-17)19-21(11-12-24-19)25(22,23)18-10-7-14-3-1-2-4-16(14)13-18/h1-10,13,19H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJBTRPQNIIAKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dibromo-3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]-2H-chromen-2-one](/img/structure/B393011.png)
![1,7-Diphenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B393012.png)
![6-bromo-3-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393013.png)
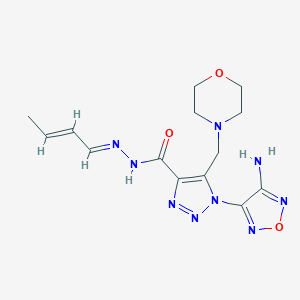
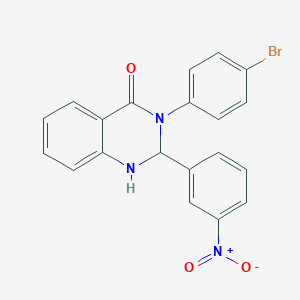
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-{4-nitrophenyl}benzenesulfonamide](/img/structure/B393021.png)
![2-methyl-3-phenylacrylaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B393022.png)
![6-bromo-3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]-2H-chromen-2-one](/img/structure/B393023.png)
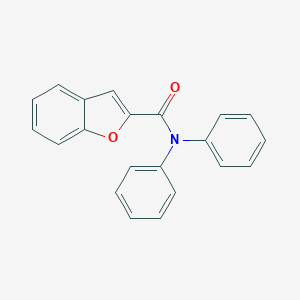
![2-piperidino-5-[(Z)-1-(2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B393027.png)
![6-Bromo-3-[2-(3-bromo-4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B393029.png)
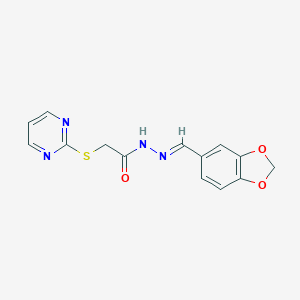
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl 3-{4-nitrophenyl}acrylate](/img/structure/B393034.png)
![6,8-dibromo-3-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393035.png)